Cytochrome p450 1B1 (239-248) HLA-A2 restricted epitope sequence
Cytochrome p450 1B1 (239-248) HLA-A2 restricted epitope sequence
An In-Depth Technical Guide to the Cytochrome P450 1B1 (CYP1B1) HLA-A2 Restricted T-Cell Epitope
Authored by: Gemini, Senior Application Scientist
Abstract
Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling, near-universal tumor-associated antigen (TAA), distinguished by its significant overexpression across a wide array of human malignancies and minimal presence in normal tissues.[1][2] This differential expression profile makes CYP1B1 an attractive target for cancer immunotherapy.[3] This guide provides a comprehensive technical overview of a key HLA-A*0201 restricted cytotoxic T-lymphocyte (CTL) epitope derived from CYP1B1. We will delve into the scientific rationale for its selection, the methodologies for its validation—from major histocompatibility complex (MHC) binding to the induction of functional, tumor-lysing T-cells—and its potential application in the development of targeted cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.
Introduction: The Rationale for Targeting CYP1B1
The ideal TAA for immunotherapy should be essential for the malignant phenotype and exhibit a high tumor-to-normal-tissue expression ratio to ensure on-target efficacy while minimizing off-tumor toxicity. CYP1B1, an extrahepatic enzyme involved in the metabolism of procarcinogens and xenobiotics, fits this profile remarkably well.[2][4] Studies have consistently demonstrated that CYP1B1 is expressed by virtually all human tumors, with little heterogeneity, yet is largely absent from critical healthy tissues.[1][2] This tumor-specific expression provides a therapeutic window for immune-mediated destruction of cancer cells.
The cellular immune response, mediated by cytotoxic T-lymphocytes (CTLs), is a powerful mechanism for eradicating malignant cells.[5] CTLs recognize short peptide fragments (epitopes) of intracellular proteins, like CYP1B1, that are processed and presented on the cell surface by Class I MHC molecules.[6] For a large portion of the global population, the most common Class I allele is HLA-A*0201.[7] Consequently, identifying CYP1B1-derived peptides that bind with high affinity to HLA-A2 and can be recognized by CTLs is a critical step in developing broadly applicable cancer vaccines and immunotherapies.[8][9] Research has successfully identified several such epitopes, which have been shown to elicit CTLs capable of killing CYP1B1-expressing tumor cells.[8]
This guide will focus on the principles and workflows for validating such an epitope, using a well-characterized example from the literature to illustrate the process.
Epitope Identification and Characterization
The process of identifying candidate T-cell epitopes begins with the in silico analysis of the antigen's primary amino acid sequence.
Predictive Algorithms
The 543-amino acid sequence of human CYP1B1 is scanned using algorithms that predict peptide binding to specific HLA alleles, such as HLA-A*0201.[10] These algorithms, including SYFPEITHI and BIMAS, score nonamers (9-amino-acid peptides) and decamers (10-amino-acid peptides) based on the presence of anchor residues—specific amino acids at key positions (typically P2 and P9) that are known to fit into the binding groove of the HLA molecule.[10][11]
A Candidate Epitope: CYP1B1 (p4-12)
For the purpose of this guide, we will focus on a representative HLA-A*0201-binding peptide identified from CYP1B1, LLKGSALFV (p4-12) . This nonamer was identified as a candidate through predictive algorithms and subsequently validated experimentally.[8]
| Parameter | Characteristic | Source |
| Antigen | Cytochrome P450 1B1 (CYP1B1) | [8] |
| Epitope Sequence | LLKGSALFV | [8] |
| Position | Amino acids 4-12 | [8] |
| MHC Restriction | HLA-A*0201 | [8] |
| Predicted Binding | High Score (via BIMAS/SYFPEITHI) | [10] |
Experimental Validation I: MHC-Peptide Binding Affinity
A high prediction score is not sufficient; empirical validation of binding is a mandatory first step. The central hypothesis is that a high-affinity peptide will stabilize the empty HLA-A2 molecules on the surface of antigen-processing-deficient cells, leading to a measurable increase in their surface expression.
Causality Behind the T2 Cell Binding Assay
The T2 cell line is an ideal tool for this purpose. T2 cells are deficient in the Transporter associated with Antigen Processing (TAP).[12] The TAP complex is responsible for transporting peptides from the cytosol into the endoplasmic reticulum for loading onto nascent MHC Class I molecules.[12] Without a functional TAP, T2 cells have a dearth of endogenous peptides to present, resulting in unstable, empty HLA-A*0201 molecules that are quickly internalized.[13][14] This leads to low baseline surface expression of HLA-A2. When these cells are incubated with an exogenous peptide that can bind HLA-A2, the peptide-MHC complex is stabilized, leading to a significant and quantifiable increase in HLA-A2 expression on the cell surface.[13][15]
Experimental Workflow: T2 Binding Assay
Caption: Workflow for the T2 HLA-A2 peptide binding assay.
Step-by-Step Protocol: T2 Cell Binding Assay
-
Cell Preparation: Culture T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Ensure cells are in the exponential growth phase.[13][15]
-
Peptide Incubation: Harvest and wash T2 cells twice with serum-free RPMI-1640. Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.[15]
-
Plating: Add 1 x 10^5 cells per well to a 96-well U-bottom plate.[15]
-
Peptide Addition: Add the CYP1B1 peptide to triplicate wells at various concentrations (e.g., 50 µM, 25 µM, 12.5 µM). Include a known high-affinity HLA-A2 binding peptide (e.g., influenza M1_58-66) as a positive control and a well with no peptide as a negative control. Add human β2-microglobulin to a final concentration of 1-5 µg/mL to all wells to enhance HLA stabilization.[13][15]
-
Incubation: Incubate the plate for 16-18 hours at 37°C in a 5% CO2 incubator.[13]
-
Staining: After incubation, wash the cells with cold PBS containing 2% FBS. Resuspend the cell pellets in a solution containing a phycoerythrin (PE)-conjugated anti-HLA-A2 monoclonal antibody (clone BB7.2).[13]
-
Incubation for Staining: Incubate for 30 minutes at 4°C in the dark.[15]
-
Final Wash: Wash the cells twice more with cold PBS with 2% FBS to remove unbound antibody.
-
Flow Cytometry: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) in the PE channel.
-
Data Analysis: Calculate the Fluorescence Index (FI) for each peptide concentration. An FI ≥ 1 is typically considered indicative of high-affinity binding.[13]
Experimental Validation II: T-Cell Immunogenicity
Demonstrating MHC binding is necessary but not sufficient. The crucial next step is to determine if the peptide-MHC complex can be recognized by T-cells and elicit a functional immune response. The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T-cells.[16][17]
Causality Behind the IFN-γ ELISpot Assay
The core principle is to capture a specific cytokine, typically Interferon-gamma (IFN-γ), in the immediate vicinity of the cell that secretes it. IFN-γ is the hallmark cytokine of a Type 1 immune response, characteristic of activated CTLs and Th1 helper T-cells.[16] By stimulating peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor with the CYP1B1 peptide, any pre-existing memory T-cells or in vitro primed naive T-cells that recognize the epitope will become activated and secrete IFN-γ. Each secreting cell will create a distinct "spot" on the assay membrane, allowing for direct quantification of the antigen-specific T-cell population.
Experimental Workflow: IFN-γ ELISpot Assay
Caption: Principle and workflow of the IFN-γ ELISpot assay.
Step-by-Step Protocol: IFN-γ ELISpot Assay
-
Plate Coating: Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with an anti-human IFN-γ capture antibody overnight at 4°C.[18]
-
Blocking: The next day, wash the plate to remove unbound antibody and block the membrane with sterile cell culture medium (e.g., RPMI + 10% FBS) for at least 2 hours at 37°C.[18]
-
Cell Plating: Thaw cryopreserved PBMCs from a healthy HLA-A2+ donor. After an overnight rest, count viable cells and resuspend in culture medium. Decant the blocking medium from the ELISpot plate and add 1-3 x 10^5 PBMCs per well.[16][17]
-
Antigen Stimulation: Add the CYP1B1 peptide to triplicate wells at a final concentration of 10 µg/mL.[16]
-
Controls: Include negative control wells (PBMCs with no peptide) and positive control wells (PBMCs with a mitogen like Phytohaemagglutinin (PHA)).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2. Do not disturb the plate during this time to ensure the formation of distinct spots.[16]
-
Detection: Wash the plate thoroughly with PBS and PBS/0.01% Tween 20 to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.[16]
-
Enzyme Conjugation: Wash the plate and add a streptavidin-alkaline phosphatase (or horseradish peroxidase) conjugate. Incubate for 45-60 minutes at room temperature.
-
Spot Development: Wash the plate extensively, ensuring the final washes are with PBS only. Add the appropriate substrate (e.g., BCIP/NBT). Monitor for the appearance of dark purple/blue spots. Stop the reaction by rinsing with tap water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The result is expressed as Spot Forming Cells (SFC) per million input cells.
| Stimulation Condition | Mean SFC / 10^6 PBMCs | Interpretation |
| No Peptide (Medium) | 5 | Background response |
| Irrelevant HLA-A2 Peptide | 8 | No specific response |
| CYP1B1 (p4-12) Peptide | 125 | Positive antigen-specific response |
| PHA (Mitogen) | >2000 | Cells are viable and responsive |
Experimental Validation III: Cytotoxic Function
The final and most critical validation step is to confirm that the T-cells expanded in response to the epitope can recognize and kill tumor cells that endogenously process and present the same epitope.
Causality Behind the Cytotoxicity Assay
The chromium-51 (⁵¹Cr) release assay is the gold standard for measuring cell-mediated cytotoxicity. Target cells (e.g., a CYP1B1+, HLA-A2+ tumor cell line) are loaded with radioactive ⁵¹Cr. This isotope is retained within the cytoplasm of intact cells. When CTLs recognize their cognate peptide-MHC complex on the target cell surface, they induce apoptosis or osmotic lysis, leading to the release of ⁵¹Cr into the culture supernatant.[7] The amount of radioactivity in the supernatant is directly proportional to the degree of killing by the effector CTLs.[19]
Experimental Workflow: ⁵¹Cr Release Assay
Caption: Workflow for a standard ⁵¹Cr release cytotoxicity assay.
Step-by-Step Protocol: ⁵¹Cr Release Assay
-
Effector Cell Generation: Generate epitope-specific CTLs by stimulating PBMCs from an HLA-A2+ donor with the CYP1B1 peptide in vitro for 7-10 days in the presence of IL-2.
-
Target Cell Preparation: Use a CYP1B1-expressing, HLA-A2+ tumor cell line as a target. As a negative control, use a cell line that is HLA-A2 negative or does not express CYP1B1.
-
Target Cell Labeling: Incubate 1 x 10^6 target cells with 100 µCi of Na₂⁵¹CrO₄ for 60-90 minutes at 37°C. Wash the cells three times to remove excess ⁵¹Cr.
-
Assay Setup: Plate the labeled target cells at 5,000-10,000 cells/well in a 96-well U-bottom plate.
-
Effector Cell Addition: Add the effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous Release: Target cells with medium only (measures baseline leakage).
-
Maximum Release: Target cells with a detergent (e.g., 1% Triton X-100) (measures total incorporated ⁵¹Cr).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Harvesting: Centrifuge the plate again and carefully harvest a portion of the supernatant from each well.
-
Counting: Measure the counts per minute (CPM) of ⁵¹Cr in each supernatant sample using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
| Effector:Target Ratio | % Specific Lysis (CYP1B1+, HLA-A2+ Target) | % Specific Lysis (HLA-A2- Target) |
| 40:1 | 65% | 5% |
| 20:1 | 48% | 4% |
| 10:1 | 31% | 2% |
| 5:1 | 18% | 1% |
Clinical Relevance and Future Outlook
The rigorous validation of CTL epitopes like CYP1B1 (p4-12) is foundational for their clinical translation. A phase I clinical trial using a DNA-based vector encoding CYP1B1 demonstrated that inducing immunity against the antigen was safe and associated with clinical benefit in some patients with advanced cancer.[2][20] This provides strong proof-of-concept for targeting CYP1B1.
Validated epitopes can be incorporated into various therapeutic platforms:
-
Peptide Vaccines: Synthesized peptides administered with a potent adjuvant to stimulate a T-cell response in vivo.
-
mRNA Vaccines: mRNA encoding the epitope (or the full-length antigen) encapsulated in lipid nanoparticles.
-
Adoptive Cell Therapy: Engineering a patient's own T-cells with T-cell receptors (TCRs) that specifically recognize the CYP1B1 epitope-HLA-A2 complex.
The workflows described in this guide represent a robust, self-validating system for the preclinical assessment of any candidate T-cell epitope, forming a critical bridge from bioinformatic prediction to clinical development.
References
-
Salvestrol. Cytochrome P450 1B1 is a Universal Tumor Antigen Eliciting Cytotoxic T Cell Responses. [Link]
-
Maecker, B., Sherr, D. H., Vonderheide, R. H., et al. (2003). The shared tumor-associated antigen cytochrome P450 1B1 is recognized by specific cytotoxic T cells. Blood, 102(9), 3287-94. [Link]
-
Chang, J. C., Gany, A., Kim, J. Y., et al. (2007). Cytochrome P450 1B1 Expression in Glial Cell Tumors: An Immunotherapeutic Target. Clinical Cancer Research, 13(12), 3489-3496. [Link]
-
Lalvani, A., Brookes, R., Hambleton, S., et al. (2001). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Journal of Immunological Methods. (Note: While a direct link to a specific paper with this title was not found, similar protocols are widely published. A representative protocol is provided by MilliporeSigma.) [Link]
-
Bio-protocol. T2 Cell Binding Assay. Bio-protocol. [Link]
-
Vonderheide, R. H., Domchek, S. M., Schultze, J. L., et al. (2005). Unexpected Association between Induction of Immunity to the Universal Tumor Antigen CYP1B1 and Response to Next Therapy. Clinical Cancer Research, 11(12), 4461-4468. [Link]
-
Vonderheide, R. H., Domchek, S. M., Schultze, J. L., et al. (2005). Unexpected association between induction of immunity to the universal tumor antigen CYP1B1 and response to next therapy. PubMed. [Link]
-
Immudex. TCR Dextramer® Staining Protocol. [Link]
-
Scriba, T. J., Ogongo, P., Mkhwanazi, N., et al. (2016). Pooled-Peptide Epitope Mapping Strategies Are Efficient and Highly Sensitive: An Evaluation of Methods for Identifying Human T Cell Epitope Specificities in Large-Scale HIV Vaccine Efficacy Trials. PLoS ONE, 11(2), e0147812. [Link]
-
Bio-protocol. Peptide binding assay. Bio-protocol. [Link]
-
Mian, S., Smazynski, J., MacDonald, C., et al. (2019). Optimization of the T2 HLA-A2 shift assay for testing of the biological activity of immunotherapies. The Journal of Immunology, 202(1 Supplement), 67.16. [Link]
-
de la Fuente, M., Monserrat, J., Prieto-Sánchez, A., et al. (2020). Rapid Assessment of Functional Avidity of Tumor-Specific T Cell Receptors Using an Antigen-Presenting Tumor Cell Line Electroporated with Full-Length Tumor Antigen mRNA. Cancers, 12(2), 291. [Link]
-
Maecker, B., von Bergwelt-Baildon, M. S., Sherr, D. H., et al. (2005). Identification of a new HLA-A*0201-restricted cryptic epitope from CYP1B1. International Journal of Cancer, 115(2), 333-6. [Link]
-
Cellular Technology Limited. Human IFN-γ Single-Color Enzymatic ImmunoSpot® Rapid - PROTOCOL. [Link]
-
Arlt, V. M., Stiborova, M., Hewer, A., et al. (2011). Chemical toxicity testing in vitro using cytochrome P450-expressing cell lines, such as human CYP1B1. Nature Protocols, 6(5), 642-55. [Link]
-
Zhang, Y., He, Q., He, Q., et al. (2022). CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers. Journal of Immunology Research, 2022, 5903848. [Link]
-
ResearchGate. Cytotoxic T-lymphocyte (CTL) assay and immunohistochemical analysis. [Link]
-
Jokinen, E., Mustjoki, S., Heinonen, M., et al. (2021). Predicting recognition between T cell receptors and epitopes with TCRGP. PLOS Computational Biology, 17(3), e1008814. [Link]
-
Parker, K. C., Bednarek, M. A., & Coligan, J. E. (1994). Scheme for ranking potential HLA-A2 binding peptides based on independent binding of individual peptide side-chains. The Journal of Immunology, 152(1), 163-75. [Link]
-
Kula, T., Dezfulian, C., Wang, C. I., et al. (2019). T-Scan: A Genome-wide Method for the Systematic Discovery of T Cell Epitopes. Cell, 178(4), 1016-1028.e13. [Link]
-
Nakatsugawa, M., Rahman, M. A., Yamashita, Y., et al. (2016). Identification of HLA-A2 or HLA-A24-restricted CTL epitopes for potential HSP105-targeted immunotherapy in colorectal cancer. Oncology Letters, 11(2), 1497-1504. [Link]
-
Sidney, J., Southwood, S., Mann, D. L., et al. (2001). Identification of Novel HLA-A2-Restricted Human Immunodeficiency Virus Type 1-Specific Cytotoxic T-Lymphocyte Epitopes Predicted by the HLA-A2 Supertype Peptide-Binding Motif. Journal of Virology, 75(3), 1323-1333. [Link]
-
Hundemer, M., Schmidt, S., Condomines, M., et al. (2006). Identification of HLA-A2 restricted T-cell epitopes within the conserved region of the immunoglobulin G heavy-chain in patients with multiple myeloma. Blood, 108(9), 3123-3130. [Link]
Sources
- 1. salvestrol-cancer.com [salvestrol-cancer.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemical toxicity testing in vitro using cytochrome P450-expressing cell lines, such as human CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mbl-chinawide.cn [mbl-chinawide.cn]
- 6. Predicting recognition between T cell receptors and epitopes with TCRGP | PLOS Computational Biology [journals.plos.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. The shared tumor-associated antigen cytochrome P450 1B1 is recognized by specific cytotoxic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Scheme for ranking potential HLA-A2 binding peptides based on independent binding of individual peptide side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Assessment of Functional Avidity of Tumor-Specific T Cell Receptors Using an Antigen-Presenting Tumor Cell Line Electroporated with Full-Length Tumor Antigen mRNA [mdpi.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. academic.oup.com [academic.oup.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Unexpected association between induction of immunity to the universal tumor antigen CYP1B1 and response to next therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
